molecular formula C18H22N8O2 B2706730 ethyl 4-{7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}piperazine-1-carboxylate CAS No. 1286718-96-4

ethyl 4-{7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}piperazine-1-carboxylate

Cat. No.: B2706730
CAS No.: 1286718-96-4
M. Wt: 382.428
InChI Key: IINDXEWISQLPOS-UHFFFAOYSA-N
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Description

Ethyl 4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazolopyrimidine core, which is known for its diverse biological activities. The presence of the piperazine and p-tolylamino groups further enhances its potential for various applications in medicinal chemistry.

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

Based on the biological activities of similar compounds , it can be inferred that this compound may have significant effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-amino-5-cyano-1H-pyrazole with formamide can yield the triazolopyrimidine core.

    Introduction of the p-Tolylamino Group: This step involves the nucleophilic substitution of the triazolopyrimidine core with p-toluidine under reflux conditions in a suitable solvent like ethanol.

    Attachment of the Piperazine Group: The final step involves the reaction of the intermediate with ethyl piperazine-1-carboxylate under basic conditions, such as using sodium hydride in dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolylamino group, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially yielding dihydro derivatives.

    Substitution: The piperazine and p-tolylamino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: It serves as a probe to study the structure-activity relationships of triazolopyrimidine derivatives.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Ethyl 4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazine-1-carboxylate can be compared with other triazolopyrimidine derivatives:

    Similar Compounds: Compounds like 4-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazine-1-carboxylate and 4-(7-(m-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazine-1-carboxylate.

    Uniqueness: The presence of the p-tolylamino group in the compound enhances its lipophilicity and potential for crossing biological membranes, making it more effective in certain biological applications.

Properties

IUPAC Name

ethyl 4-[7-(4-methylanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O2/c1-3-28-18(27)26-10-8-25(9-11-26)17-20-15(14-16(21-17)23-24-22-14)19-13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H2,19,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINDXEWISQLPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=NNN=C3C(=N2)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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